

Homologous Compounds to JBIR-15: An In-depth Technical Guide

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Compound of Interest

Compound Name: JBIR-15

Cat. No.: B608171

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Introduction

JBIR-15 is a naturally occurring cyclic tripeptide that has garnered interest within the scientific community for its unique structure and potential biological activities. Isolated from the sponge-derived fungus *Aspergillus sclerotiorum*, **JBIR-15** belongs to the aspochracin family of compounds.^{[1][2]} These non-ribosomal peptides are characterized by a core cyclic structure and exhibit a range of biological effects, including antifungal properties. This technical guide provides a comprehensive overview of **JBIR-15** and its homologous compounds, focusing on their chemical structures, biological activities, and the experimental methodologies used for their characterization. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, mycology, and the development of novel therapeutic agents.

The Homologous Series of JBIR-15

JBIR-15 is structurally identified as N-demethyl aspochracin.^[1] Its homologous series primarily includes aspochracin and a group of related cyclic tripeptides known as sclerotiotides. These compounds share a common cyclic peptide core but differ in their N-methylation and other substitutions.

Key Homologous Compounds:

- Aspochracin: The parent compound of this series, from which **JBIR-15** is a demethylated derivative.
- Sclerotiotides (A-K): A series of aspochracin-type cyclic tripeptides also isolated from *Aspergillus sclerotiorum*.[\[3\]](#)

The structural relationship between these compounds provides a valuable platform for structure-activity relationship (SAR) studies, aiming to elucidate the chemical moieties responsible for their biological effects.

Quantitative Biological Data

The primary biological activity reported for **JBIR-15** and its homologs is their antifungal effect, particularly against *Candida albicans*. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Compound	Organism	MIC (μM)
JBIR-15	<i>Candida albicans</i>	30
Sclerotiotide A	<i>Candida albicans</i>	7.5
Sclerotiotide B	<i>Candida albicans</i>	3.8
Sclerotiotide F	<i>Candida albicans</i>	30
Sclerotiotide I	<i>Candida albicans</i>	6.7

Data sourced from a study on cyclic tripeptides from the halotolerant fungus *Aspergillus sclerotiorum* PT06-1.[\[3\]](#)

Experimental Protocols

While a specific, detailed protocol for the synthesis of **JBIR-15** is not readily available in the public domain, this section outlines the general methodologies for the isolation, purification, and characterization of aspochracin-type cyclic tripeptides from fungal cultures, as well as the protocol for determining their antifungal activity.

Fungal Fermentation and Extraction of Secondary Metabolites

This protocol describes the general steps for cultivating *Aspergillus sclerotiorum* and extracting its secondary metabolites.

- **Fungal Culture:** *Aspergillus sclerotiorum* is cultured on a suitable medium, such as Potato Dextrose Broth (PDB), to encourage the production of secondary metabolites. The fungus is typically grown for several days to weeks under controlled temperature and agitation to ensure optimal growth and metabolite production.
- **Extraction:** The fungal biomass and culture broth are separated by filtration. The broth is then extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites into the organic phase. The fungal mycelium can also be extracted separately to ensure the recovery of intracellular compounds.
- **Concentration:** The organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract containing a mixture of secondary metabolites.

Purification of JBIR-15 and its Homologs

The crude extract is subjected to various chromatographic techniques to isolate the individual compounds.

- **Initial Fractionation:** The crude extract is often first fractionated using vacuum liquid chromatography (VLC) or column chromatography on silica gel with a gradient of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).
- **High-Performance Liquid Chromatography (HPLC):** Fractions containing the compounds of interest are further purified by reversed-phase HPLC. A C18 column is commonly used with a gradient of water and acetonitrile or methanol as the mobile phase. The elution of compounds is monitored by a UV detector.
- **Purity Analysis:** The purity of the isolated compounds is assessed by analytical HPLC and spectroscopic methods.

Structural Elucidation

The chemical structures of the purified compounds are determined using a combination of spectroscopic techniques.

- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compounds.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** A suite of 1D and 2D NMR experiments (^1H , ^{13}C , COSY, HSQC, HMBC) are performed to elucidate the connectivity of atoms and the overall structure of the molecule.

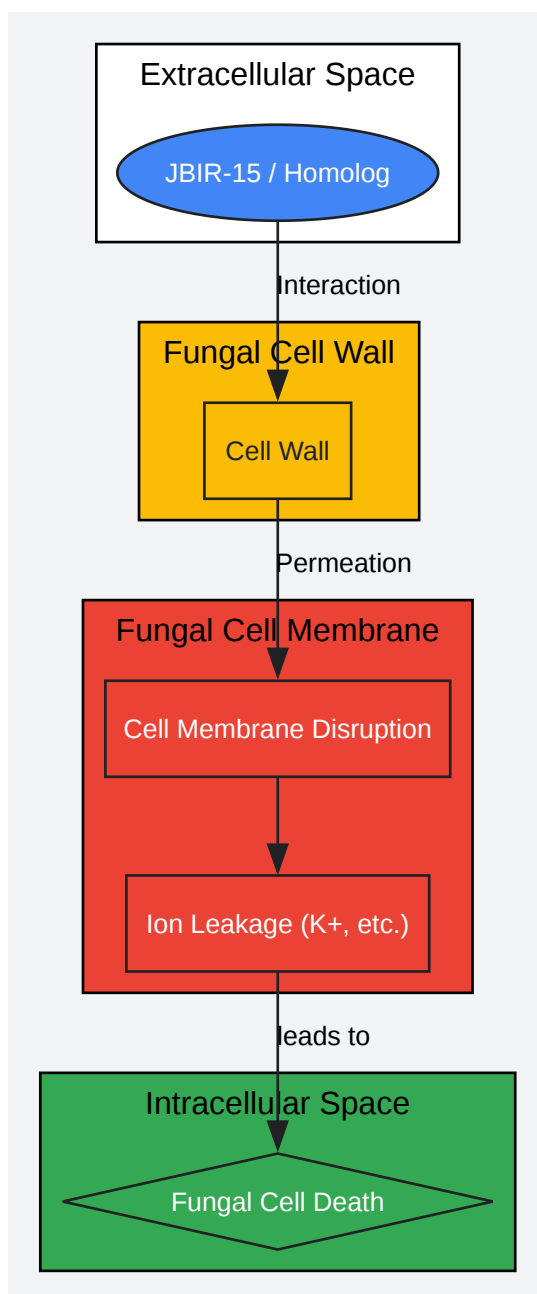
Antifungal Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) of the purified compounds against *Candida albicans* is determined using a broth microdilution method.

- **Inoculum Preparation:** A standardized suspension of *Candida albicans* is prepared in a suitable broth medium (e.g., RPMI 1640).
- **Serial Dilution:** The purified compounds are serially diluted in the broth medium in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with the fungal suspension.
- **Incubation:** The plate is incubated at 35-37°C for 24-48 hours.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the fungus.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathway for the antifungal action of **JBIR-15** and its homologs has not been definitively elucidated, the current understanding of antifungal cyclic peptides points towards a mechanism involving the disruption of the fungal cell membrane.



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Caption: Proposed antifungal mechanism of **JBIR-15** and its homologs.

The proposed mechanism involves the initial interaction of the cyclic peptide with the fungal cell wall, followed by its interaction with and disruption of the cell membrane's integrity. This disruption leads to the leakage of essential ions and small molecules, ultimately resulting in fungal cell death. This model provides a basis for further investigation into the precise molecular targets and signaling cascades affected by these compounds.

Conclusion

JBIR-15 and its homologous compounds, aspochracin and the sclerotiotides, represent a promising class of natural products with demonstrated antifungal activity. This guide has provided a detailed overview of their chemical nature, biological data, and the experimental approaches for their study. The provided protocols and the proposed mechanism of action offer a solid foundation for researchers to further explore the therapeutic potential of this fascinating family of cyclic peptides. Future research should focus on elucidating the specific molecular targets and signaling pathways to fully understand their mechanism of action and to guide the rational design of more potent and selective antifungal agents.

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